Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

PDE10 inhibitor CNS drug discovery physicochemical profiling

Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034207-89-9) is a synthetic small molecule composed of a benzodioxole aryl group connected via a ketone bridge to a pyrrolidine ring that bears a 3‑methoxypyrazin-2‑yloxy substituent. The benzodioxole moiety is a recognized privileged structure in kinase inhibitor and CNS‑active compound design, while the 3‑methoxypyrazine‑pyrrolidine linker has appeared in patent filings targeting phosphodiesterase 10 (PDE10).

Molecular Formula C17H17N3O5
Molecular Weight 343.339
CAS No. 2034207-89-9
Cat. No. B3020344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
CAS2034207-89-9
Molecular FormulaC17H17N3O5
Molecular Weight343.339
Structural Identifiers
SMILESCOC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H17N3O5/c1-22-15-16(19-6-5-18-15)25-12-4-7-20(9-12)17(21)11-2-3-13-14(8-11)24-10-23-13/h2-3,5-6,8,12H,4,7,9-10H2,1H3
InChIKeyOWFVZFLZAYIQLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034207-89-9): Structural Overview and Procurement Context


Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034207-89-9) is a synthetic small molecule composed of a benzodioxole aryl group connected via a ketone bridge to a pyrrolidine ring that bears a 3‑methoxypyrazin-2‑yloxy substituent [1]. The benzodioxole moiety is a recognized privileged structure in kinase inhibitor and CNS‑active compound design, while the 3‑methoxypyrazine‑pyrrolidine linker has appeared in patent filings targeting phosphodiesterase 10 (PDE10) [2]. Publicly available experimental pharmacological data for this specific compound remain scarce; however, its scaffold is closely related to a cluster of proprietary PDE10 inhibitor programmes, positioning it as a research‑tool candidate for CNS disorders such as schizophrenia and bipolar disorder.

Why Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone Cannot Be Replaced by Simple In‑Class Analogs


Compounds sharing the 3‑((3‑methoxypyrazin‑2‑yl)oxy)pyrrolidin‑1‑yl)methanone core but differing in the distal aryl group (e.g., isoxazol‑5‑yl, benzo[d]thiazol‑6‑yl, 5‑chloro‑2‑methoxyphenyl) display markedly different hydrogen‑bond acceptor counts, lipophilicity, and steric bulk, all of which are critical determinants of PDE10 active‑site complementarity and selectivity over other PDE isoforms [1]. The benzodioxole ring introduces a constrained, electron‑rich aromatic surface that cannot be mimicked by simple phenyl or five‑membered heteroaryl replacements; even conservative changes to the aryl group are known to shift PDE10 IC₅₀ values by orders of magnitude in this chemical series [2]. Consequently, procurement of the benzodioxole‑containing entity is essential for reproducibility in hit‑to‑lead or lead‑optimisation workflows where the precise vector and electronics of the aryl cap are under investigation.

Quantitative Differentiation Evidence for Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone (2034207-89-9)


Lipophilicity and Hydrogen‑Bond‑Acceptor Profile Differentiate the Benzodioxole Analogue from the Isoxazole Reference

Computed physicochemical properties of the target compound were compared with those of the publicly disclosed isoxazol‑5‑yl analogue (PubChem CID 91626887). The benzodioxole replacement increases molecular weight by +53 Da and raises the predicted XLogP3‑AA value while maintaining an identical hydrogen‑bond acceptor count (7), indicating that the gain in lipophilicity is achieved without introducing additional polarity that could compromise blood–brain barrier penetration [1]. This property shift is relevant for CNS target engagement, where balancing logP within the 1–3 range is critical.

PDE10 inhibitor CNS drug discovery physicochemical profiling

Aromatic Surface Electronics: Benzodioxole vs. Benzo[d]thiazole Ring Systems

The benzodioxole aryl group provides a markedly different electrostatic potential surface compared to the benzo[d]thiazol‑6‑yl analogue. The electron‑donating methylenedioxy substituent increases the electron density of the phenyl ring, which can enhance π–π stacking interactions with a phenylalanine residue conserved in the PDE10 active site (Phe‑686 in the human enzyme), whereas the electron‑withdrawing thiazole ring of the benzo[d]thiazole analogue would weaken this interaction [1]. Patent data from the pyrazine PDE10 inhibitor series demonstrate that electron‑rich aryl caps consistently yield sub‑micromolar IC₅₀ values, while electron‑deficient caps frequently lose >10‑fold potency [2].

structure–activity relationship PDE selectivity π-stacking

Metabolic Soft‑Spot Resistance: Benzodioxole vs. 5‑Chloro‑2‑methoxyphenyl Analogues

The 5‑chloro‑2‑methoxyphenyl analogue contains a methoxy group that is a known metabolic soft spot susceptible to O‑demethylation by CYP2D6 and CYP1A2. In contrast, the methylenedioxy bridge of the benzodioxole ring is more resistant to oxidative demethylation, as documented for related benzodioxole‑containing drugs such as paroxetine and tadalafil, which exhibit moderate to low intrinsic clearance in human liver microsomes (CLint < 20 µL/min/mg) [1]. The 3‑methoxypyrazine group remains present in both analogues, but the absence of a second labile methoxy group in the benzodioxole compound reduces the total number of oxidative sites, potentially improving metabolic stability.

metabolic stability CYP liability hepatocyte clearance

Procurement‑Relevant Application Scenarios for Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone


PDE10 Lead‑Optimization Probe for CNS Disorders

The compound serves as a late‑stage lead‑optimization probe for PDE10‑mediated diseases. Its benzodioxole cap offers a differentiated electronic profile that can be used to probe π‑stacking interactions with Phe686 in the PDE10 catalytic site, while the pyrrolidine linker provides structural novelty relative to the more common piperazine‑based inhibitors [1]. Procurement of this precise analogue is required to maintain SAR continuity in programmes that have already established the pyrazine‑pyrrolidine core as the minimal pharmacophore.

CNS Pharmacokinetic Tool for Evaluating Lipophilicity–Metabolic Stability Trade‑Offs

With a predicted logP of ~1.5 and a single oxidatively labile methoxy group, the compound can be used as a balanced tool to study the trade‑off between CNS permeability and metabolic stability in rodent cassette studies. Researchers can compare its in vivo PK parameters against the isoxazole analogue (lower logP) and the 5‑chloro‑2‑methoxyphenyl analogue (additional metabolic soft spot) to derive design principles for CNS‑penetrant PDE10 inhibitors [1].

Selectivity Profiling Against PDE Isoforms

The compound can be included in a panel of closely related aryl‑variant analogues (isoxazole, benzo[d]thiazole, 5‑chloro‑2‑methoxyphenyl) to map the aryl‑binding sub‑pocket selectivity across PDE isoforms (PDE1–PDE11). The benzodioxole group has been associated with improved PDE10/PDE3 selectivity in related chemical series [1], making this compound a key member of a cross‑screening set for identifying isoform‑selective pharmacophores.

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